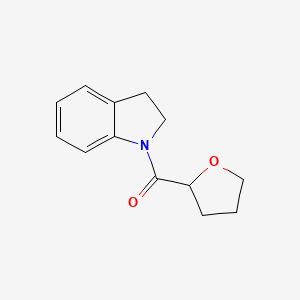
(2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves the reaction of oxolane-2-carbonyl chloride with 2,3-dihydro-1H-indole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or indole rings are replaced by other groups. .
Scientific Research Applications
1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can be compared with similar compounds such as:
1-(OXOLANE-2-CARBONYL)PIPERAZINE: This compound has a similar oxolane ring but differs in the presence of a piperazine moiety instead of the indole ring.
1-(OXOLANE-2-CARBONYL)PIPERIDINE-2-CARBOXYLIC ACID: This compound features a piperidine ring and a carboxylic acid group, making it structurally distinct yet related.
1-(OXOLANE-2-CARBONYL)PIPERIDINE-3-CARBOXYLIC ACID: Similar to the previous compound but with the carboxylic acid group at a different position on the piperidine ring.
These comparisons highlight the uniqueness of 1-(OXOLANE-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE, particularly in its combination of the oxolane and indole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl(oxolan-2-yl)methanone |
InChI |
InChI=1S/C13H15NO2/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-2,4-5,12H,3,6-9H2 |
InChI Key |
COFQUHDEHCWPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















